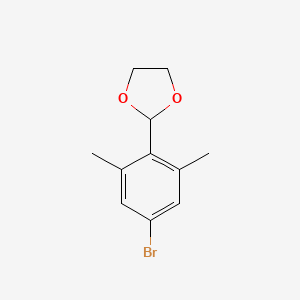
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane
Descripción general
Descripción
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, also known as BDMD, is a chemical compound that has gained significant attention in scientific research. BDMD is a heterocyclic organic compound that belongs to the family of dioxolanes. It is a colorless liquid that is soluble in organic solvents like ethanol and acetone. BDMD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Aplicaciones Científicas De Investigación
Catalytic Applications in Stereoselective Reactions
Research has demonstrated the utility of derivatives of 1,3-dioxolane in catalyzing stereoselective reactions. For instance, α,α,α′,α′-tetra(3,5-dimethylphenyl)-1,3-dioxolanes, structurally similar to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, have been synthesized and used as catalysts in Diels-Alder reactions. The substituents in the 2-position of the dioxolane ring, like the 4-bromo-2,6-dimethylphenyl group, significantly influence the asymmetric induction in these reactions, affecting the enantiomer production of the cycloadducts (Altava et al., 1997).
Use in Synthesizing Heterocyclic Systems
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a compound related to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, has been used as a “masked” α-Bromo-α'-Hydroxy Ketone in synthesizing various heterocyclic systems. This application demonstrates the compound's potential in creating complex organic structures, including imidazopyridinyl propanols and oxazolidinone derivatives (Bogolyubov et al., 2004).
Polymer Synthesis
In polymer science, derivatives of 2,6-dimethylphenol, which are structurally similar to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, have been used in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide). This process involves phase transfer catalyzed polymerization, showcasing the compound's relevance in developing high molecular weight polymers with specific end-group functionalities (Percec & Wang, 1990).
Fluorescence and Structural Studies
2-(Dimesitylboryl)benzylideneamines synthesized from 2-(2-bromophenyl)-dioxolane, which is closely related to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, exhibit green fluorescence. This characteristic is crucial for applications in fluorescence-based sensing and imaging technologies. The emission properties and molecular structures of these compounds have been extensively studied, highlighting the role of dioxolane derivatives in advanced material sciences (García-Hernández & Gabbaï, 2009).
Aggregation Studies in Solvents
Lithium 2,6-dimethylphenolate, structurally similar to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, has been studied for its aggregation behavior in weakly polar aprotic solvents like 1,3-dioxolane. Understanding the structural factors controlling aggregation is essential in synthetic organic chemistry, particularly in reactions involving organic lithium salts in aprotic solvents (Jackman & Smith, 1988).
Propiedades
IUPAC Name |
2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-5-9(12)6-8(2)10(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYAPBUKMMHVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2OCCO2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547426 | |
| Record name | 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
CAS RN |
88679-81-6 | |
| Record name | 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




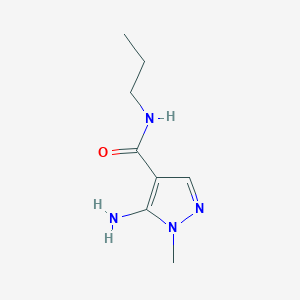
![1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-](/img/structure/B3058185.png)
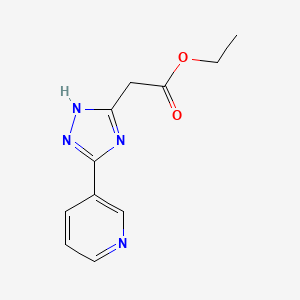
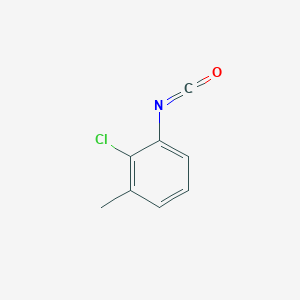
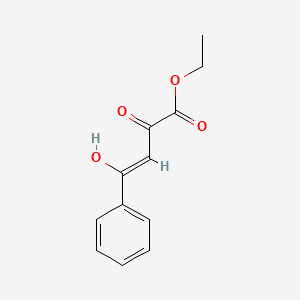
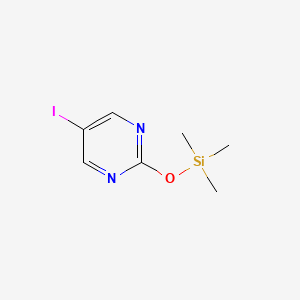

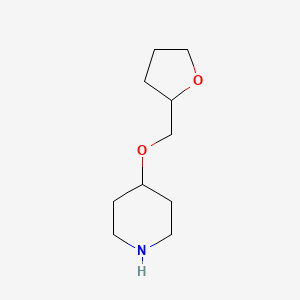
![2-Propanone, 1-[4-(methylsulfonyl)phenyl]-](/img/structure/B3058197.png)
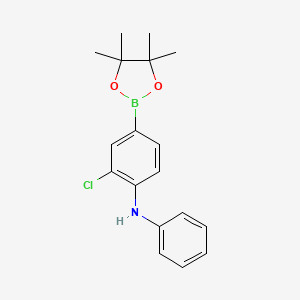
![6,6-Difluorobicyclo[3.1.0]hexan-3-OL](/img/structure/B3058200.png)

![4-[(3,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3058203.png)